molecular formula C13H15ClN2O B14779987 (3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone

(3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone

Cat. No.: B14779987
M. Wt: 250.72 g/mol
InChI Key: CODXGWATBOLPGV-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a complex organic compound that features a unique structure combining a chlorinated phenyl group with a hexahydropyrrolo[3,4-c]pyrrole core. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone typically involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This process is a highly chemo- and stereoselective reaction, often referred to as a Hantzsch-type domino process. The reaction involves initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without the recyclyzation of the imide cycle .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorinated phenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the phenyl ring.

Scientific Research Applications

(3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a chlorinated phenyl group with a hexahydropyrrolo[3,4-c]pyrrole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(3-chlorophenyl)methanone

InChI

InChI=1S/C13H15ClN2O/c14-12-3-1-2-9(4-12)13(17)16-7-10-5-15-6-11(10)8-16/h1-4,10-11,15H,5-8H2

InChI Key

CODXGWATBOLPGV-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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